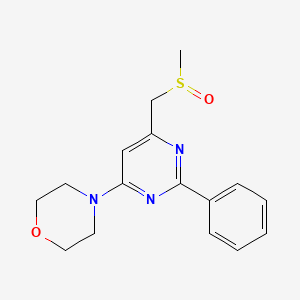
メチル (6-モルフォリノ-2-フェニル-4-ピリミジニル) メチルスルホキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
科学的研究の応用
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide typically involves the reaction of 6-morpholino-2-phenyl-4-pyrimidinylmethyl chloride with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
Reduction: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide
Substitution: Various substituted pyrimidine derivatives
作用機序
The mechanism of action of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
- Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide
- Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
- 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methylphenol derivatives
Uniqueness
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide is unique due to its sulfoxide functional group, which imparts distinct reactivity and selectivity compared to its sulfide and sulfone analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
生物活性
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide, with the CAS number 338967-72-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 317.41 g/mol
- Boiling Point : Approximately 507.9 °C (predicted)
- Density : 1.286 g/cm³ (predicted)
- pKa : 4.94 (predicted)
The biological activity of methyl sulfoxide derivatives often involves modulation of various cellular pathways. Specifically, methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide may interact with specific enzyme targets and receptors, influencing processes such as:
- Enzymatic Inhibition : Similar compounds have shown inhibitory effects on various kinases and enzymes involved in cell signaling and proliferation.
- Cellular Uptake : The morpholino group may facilitate enhanced cellular uptake, leading to increased bioavailability and efficacy.
Biological Activity
Research indicates that methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide exhibits several biological activities, including:
Case Study 1: Anticancer Activity
A study conducted on the effects of methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide on cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated an IC50 value of approximately 15 µM against HeLa cells, indicating a significant antiproliferative effect compared to control groups .
Case Study 2: Enzymatic Activity
In another study focused on enzyme inhibition:
- Target Enzyme : FGFR1 (Fibroblast Growth Factor Receptor 1).
- Results : Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide was identified as a potent inhibitor with an IC50 value of 69.1 nM, suggesting its potential as a therapeutic agent in diseases involving aberrant FGFR signaling .
Summary Table of Biological Activities
| Activity Type | Observed Effect | IC50 Value |
|---|---|---|
| Anticancer | Inhibition of HeLa cells | ~15 µM |
| Enzymatic Inhibition | FGFR1 inhibition | 69.1 nM |
| Antimicrobial | Preliminary evidence | Not quantified |
| Anti-inflammatory | Cytokine modulation | Not quantified |
特性
IUPAC Name |
4-[6-(methylsulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22(20)12-14-11-15(19-7-9-21-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZWDXLYBINEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














